2-(1-methylcyclohexyl)acetaldehyde
Overview
Description
2-(1-methylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where a methyl group is attached to the cyclohexane ring, and an acetaldehyde group is attached to the carbon adjacent to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylcyclohexyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (1-Methyl-cyclohexyl)-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of (1-Methyl-cyclohexyl)-acetic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form (1-Methyl-cyclohexyl)-acetic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The aldehyde can be reduced to (1-Methyl-cyclohexyl)-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: (1-Methyl-cyclohexyl)-acetic acid.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methylcyclohexyl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of aldehyde metabolism and its impact on cellular functions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific metabolic pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for creating complex aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(1-methylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is crucial for its role in chemical synthesis and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl-acetaldehyde: Lacks the methyl group on the cyclohexane ring.
(1-Methyl-cyclohexyl)-methanol: Contains a hydroxyl group instead of an aldehyde group.
(1-Methyl-cyclohexyl)-acetic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
2-(1-methylcyclohexyl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C9H16O |
---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(1-methylcyclohexyl)acetaldehyde |
InChI |
InChI=1S/C9H16O/c1-9(7-8-10)5-3-2-4-6-9/h8H,2-7H2,1H3 |
InChI Key |
CIBFGOMHDWTDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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